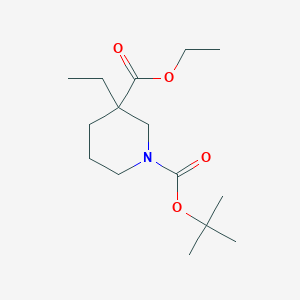

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCBPFTPYDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS number

An In-depth Technical Guide to Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS Number: 1178882-02-4

Abstract

This guide provides a comprehensive technical overview of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a specialized heterocyclic building block crucial in modern medicinal chemistry and drug development. We will explore its core chemical identity, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic applications in the design of complex therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.

Introduction and Strategic Importance

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a derivative of piperidine, a saturated heterocycle that is a privileged scaffold in pharmaceutical science. Its structure is distinguished by three key features that confer significant synthetic utility:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. This allows for selective reactions at other positions of the molecule without interference from the basicity or nucleophilicity of the nitrogen. The Boc group can be readily removed under acidic conditions, providing a handle for late-stage diversification.

-

An Ethyl Ester Functional Group: The ester at the C3 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, enabling a wide array of subsequent chemical transformations.

-

A Quaternary Carbon Center: The presence of both an ethyl group and an ethoxycarbonyl group at the C3 position creates a fully substituted, stereogenic center. Such quaternary centers are valuable in drug design as they can impart conformational rigidity and introduce specific three-dimensional topology, which is often critical for potent and selective binding to biological targets.

The combination of these features makes this compound a high-value intermediate for constructing complex piperidine-containing molecules, which are integral to numerous therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

Physicochemical and Structural Profile

The fundamental properties of a chemical intermediate are critical for its effective use in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source |

| CAS Number | 1178882-02-4 | [2] |

| Molecular Formula | C₁₅H₂₇NO₄ | Calculated |

| Molecular Weight | 285.38 g/mol | Calculated |

| IUPAC Name | 1-tert-butyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

Note: Due to the specialized nature of this compound, extensive physical property data is not widely published. The appearance is inferred from analogous structures like Ethyl (S)-N-Boc-piperidine-3-carboxylate, which is described as a white to light brown solid or liquid.[1]

Synthesis and Mechanistic Rationale

The creation of the C3 quaternary center is the key challenge in synthesizing Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. A logical and efficient approach involves the α-alkylation of a readily available precursor, Ethyl 1-Boc-3-piperidinecarboxylate.

Causality Behind Experimental Choices

The chosen protocol relies on the formation of a lithium enolate followed by an Sₙ2 reaction.

-

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. It is a very strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and rapid deprotonation of the α-proton at the C3 position, which is weakly acidic (pKa ~25). Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, a common side reaction with smaller bases like ethoxide or hydroxide.

-

Temperature Control: The reaction is conducted at a low temperature (-78 °C). This is critical for two reasons: 1) It ensures the kinetic stability of the enolate, preventing side reactions like Claisen condensation or decomposition. 2) It controls the rate of the alkylation reaction, minimizing the formation of undesired byproducts.

-

Electrophile: Ethyl iodide (or ethyl bromide) is used as the ethyl source. Iodide is an excellent leaving group, facilitating a rapid and efficient Sₙ2 displacement by the nucleophilic enolate.

Experimental Workflow Diagram

Sources

physical and chemical properties of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

Introduction: The Strategic Value of a Quaternary Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework frequently found in approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS No. 1178882-02-4).

The defining feature of this molecule is the quaternary stereocenter at the C3 position, bearing both an ethyl and an ethyl carboxylate group. This substitution pattern imparts significant conformational rigidity and provides a unique vector for molecular elaboration. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester moiety offers orthogonal handles for selective chemical modification.[3] As such, this compound is not merely a simple building block but a sophisticated intermediate designed for constructing complex molecular architectures, particularly in the fields of neurology, oncology, and antiviral research.[3]

This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and insights into its application in drug discovery.

Physicochemical and Structural Properties

The core structure consists of a piperidine ring protected at the nitrogen atom by a Boc group. The C3 position is fully substituted with an ethyl group and an ethoxycarbonyl group.

| Property | Value | Source(s) |

| CAS Number | 1178882-02-4 | [4][5] |

| Molecular Formula | C₁₅H₂₇NO₄ | [3] |

| Molecular Weight | 285.38 g/mol | [3] |

| Appearance | White powder | [4] |

| Purity | ≥95% - 99% (Typical commercial specification) | [3][4] |

| Storage | Store at room temperature in a dry, sealed container. | [3][4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low water solubility is expected. | Inferred |

| Melting Point | Data not publicly available. The related precursor, Ethyl 1-Boc-piperidine-3-carboxylate, has a melting point of 31-35 °C.[6] | [6] |

| Boiling Point | Data not publicly available. The related precursor has a boiling point of 95 °C at 0.5 mmHg.[6] | [6] |

| Density | Data not publicly available. The related precursor has a predicted density of ~1.077 g/cm³.[6] | [6] |

Synthesis Protocol: Creation of the C3 Quaternary Center

The synthesis of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is most logically achieved through the α-alkylation of its des-ethyl precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This transformation hinges on the generation of an enolate at the C3 position, followed by its reaction with an ethylating agent.

Expertise & Causality: The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical. A weaker base may not achieve complete deprotonation, leading to side reactions and lower yields. LDA's steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to minimize degradation.

Experimental Workflow: α-Ethylation

Caption: Proposed synthetic workflow for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in the THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is typically indicated by a color change.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure title compound.

Chemical Reactivity and Strategic Derivatization

The true utility of this building block lies in the selective manipulation of its functional groups. The Boc-group and the ethyl ester offer two distinct points for modification, enabling the synthesis of a diverse library of compounds from a single intermediate.

Caption: Key synthetic transformations of the title compound.

Boc Group Deprotection (Amine Liberation)

The Boc group is a robust protecting group stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[7] This is the most common and critical step to enable further functionalization at the nitrogen atom.

-

Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at room temperature efficiently removes the Boc group.

-

Significance: The resulting secondary amine is a key nucleophile. It can be subjected to N-alkylation, N-arylation, acylation, reductive amination, or sulfonylation to install diverse substituents crucial for modulating a compound's pharmacokinetic (ADME) and pharmacodynamic (target binding) properties.

Ethyl Ester Hydrolysis (Carboxylic Acid Formation)

The ethyl ester can be saponified to the corresponding carboxylic acid under basic conditions.

-

Protocol: Stirring the compound with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water provides the carboxylate salt, which upon acidic workup yields the carboxylic acid.

-

Significance: The generated carboxylic acid is a versatile functional group. It is a precursor for forming amides via coupling reactions (e.g., with HATU or EDC), which is one of the most common linkages in pharmaceutical compounds.[8] It can also be used to form new esters or be reduced.

Ethyl Ester Reduction (Primary Alcohol Formation)

The ester can be reduced to a primary alcohol using powerful hydride-based reducing agents.

-

Protocol: Treatment with lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an ethereal solvent like THF at low temperatures will reduce the ester to the corresponding primary alcohol.

-

Significance: The resulting hydroxymethyl group can be used as a handle for further reactions, such as ether formation, oxidation to an aldehyde, or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is not widely published, its hazard profile can be reasonably extrapolated from structurally similar compounds like Ethyl (R)-N-Boc-piperidine-3-carboxylate.[9]

-

GHS Hazard Statements (Anticipated):

-

Precautionary Statements (Recommended):

Self-Validating Protocol: Always handle this chemical in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid measures and seek medical advice.

References

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | 1178882-02-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. (R)-N-Boc-哌啶-3-羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Sourcing and Evaluation of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate for Pharmaceutical Research

This guide provides an in-depth analysis of the commercial availability and procurement strategy for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a specialized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document emphasizes the critical importance of precise structural identification, outlines the landscape of commercial sources for both the target molecule and its close structural analogs, and presents a robust framework for quality verification to ensure the integrity of your research.

Introduction: The Critical Role of Substituted Piperidines in Drug Discovery

Substituted piperidine scaffolds are foundational motifs in medicinal chemistry, present in a vast array of approved therapeutics. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The N-Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle that facilitates multi-step synthetic campaigns.[1]

The target of this guide, Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate , is a quaternary substituted building block. The presence of both an ethyl and an ethoxycarbonyl group at the C3 position creates a stereocenter that can be exploited for developing complex three-dimensional pharmacophores. Such building blocks are invaluable for constructing novel chemical entities (NCEs) aimed at a variety of biological targets, including enzymes like DPP-4 and JAK2, as well as neurotransmitter transporters.[2]

Structural Identification: A Case of Critical Specificity

A primary challenge in sourcing this specific reagent is the potential for confusion with more common, structurally similar compounds. It is imperative to distinguish the target molecule from its non-ethylated analog.

Target Molecule:

-

Name: Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

-

Molecular Formula: C₁₅H₂₇NO₄[3]

-

Molecular Weight: 285.38 g/mol

-

Structure: (Illustrative Structure)

Commonly Confused Analogs:

-

Name: Ethyl 1-Boc-piperidine-3-carboxylate (Racemic, S, and R forms)

-

Key Difference: Lacks the ethyl group at the C3 position.

This seemingly minor structural difference fundamentally alters the molecule's properties and its suitability for a given synthetic route. Using the incorrect building block can lead to the synthesis of an entirely different final compound, invalidating experimental results. Always verify the CAS number before procurement.

Commercial Availability Landscape

The commercial availability of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is limited, reflecting its status as a specialized or "niche" building block. In contrast, its non-ethylated analogs are widely available from numerous suppliers.

Sourcing the Target Molecule (CAS 1178882-02-4)

As a less common reagent, this compound is often available from suppliers specializing in advanced building blocks or through custom synthesis services.[5] Lead times may be longer, and costs are typically higher compared to commodity chemicals.

Table 1: Known Suppliers for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

| Supplier | Purity/Specification | Catalog Number (Example) | Notes |

| BLD Pharm | 97+% | BD119842 | Supplier of research chemicals.[6][7] |

| Ark Pharm | >95% | AR003QPI | Focus on advanced intermediates.[3] |

| Chem-Space | Screening Compound | CSC085488424 | Available as part of a screening library. |

| Autech Industry Co.,Limited | 99% | Listed as available in bulk.[8] |

Note: Availability and catalog numbers are subject to change. Direct verification with the supplier is essential.

Widespread Availability of Key Analogs

For projects where the C3-ethyl group is not a strict requirement, the non-ethylated piperidine building blocks offer a much broader and more economical sourcing pathway. These are foundational reagents in many synthetic labs.

Table 2: Representative Suppliers for Common Analogs

| Compound Name | CAS Number | Representative Suppliers | Typical Purity |

| Ethyl 1-Boc-piperidine-3-carboxylate (Racemic) | 130250-54-3 | TCI Chemicals, Santa Cruz Biotechnology, Thermo Fisher Scientific[9][10] | >97% or >98% |

| (S)-Ethyl 1-Boc-piperidine-3-carboxylate | 191599-51-6 | Sigma-Aldrich, Chem-Impex, TCI Chemicals[11] | ≥95% |

| (R)-Ethyl 1-Boc-piperidine-3-carboxylate | 194726-40-4 | Sigma-Aldrich, TCI Chemicals, SynQuest Labs[12][13] | ≥95% |

A Framework for Procurement and Quality Assurance

Sourcing specialized reagents demands a rigorous, self-validating procurement process to mitigate risks associated with compound identity, purity, and supply chain reliability. The following workflow is recommended.

Caption: A logical workflow for sourcing high-quality chemical reagents.

Causality Behind the Workflow

-

Step 1 (Confirmation): The foundation of any synthesis is the certainty of your starting materials. Confirming the exact CAS number prevents the costly error of ordering a structurally similar but incorrect analog.[3]

-

Step 4 (CoA Request): A Certificate of Analysis is the supplier's attestation of a specific batch's quality. Requesting this before purchase shifts the burden of proof to the supplier and allows you to reject unsuitable material without financial commitment. For novel or rare compounds, a supplier should be able to provide representative analytical data (e.g., ¹H NMR, LC-MS) that confirms the structure and approximate purity.

-

Step 5 (Data Verification): As a scientist, you must critically evaluate the provided data.

-

¹H NMR: Does the spectrum match the expected structure of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate? Check for the characteristic signals of the Boc group (~1.4 ppm), the piperidine ring protons, and the two distinct ethyl groups (ester and C3 substituent). The integration should correspond to the number of protons in each environment.

-

LC-MS: This confirms the molecular weight. The mass spectrum should show a clear peak corresponding to the expected mass (285.38) or its adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

HPLC Purity: This provides the most accurate assessment of purity. For most applications, a purity of >95% is required.

-

-

Step 9 (Incoming QC): Trust but verify. Even with a valid CoA, it is best practice, particularly in regulated environments or for critical path synthesis, to perform a simple identity check (e.g., NMR or LC-MS) on the received material. This final check ensures the correct material was shipped and has not degraded during transit.

Conclusion and Strategic Recommendations

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1178882-02-4) is a valuable, albeit specialized, building block for modern drug discovery. Its limited commercial availability necessitates a diligent and strategic approach to procurement.

Key Recommendations for Researchers:

-

Prioritize the CAS Number: Use 1178882-02-4 as your primary identifier in all supplier communications to avoid confusion with common analogs.

-

Engage with Specialized Suppliers: Focus your search on vendors that specialize in novel and advanced building blocks, as they are most likely to stock or synthesize this compound.

-

Insist on Pre-Purchase Analytical Data: A CoA or representative NMR/LC-MS data is non-negotiable for verifying the identity and purity of a specialized reagent before committing funds.

-

Plan for Longer Lead Times: Due to its non-commodity status, factor in potentially longer acquisition times into your project planning. If immediate availability is critical, consider sourcing the more common non-ethylated analogs (e.g., CAS 130250-54-3) if your synthetic scheme allows.

By adhering to this technical guidance, researchers can confidently source high-quality, structurally verified Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, thereby ensuring the integrity and success of their synthetic chemistry programs.

References

-

Ark Pharm, Inc. (n.d.). Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. Retrieved from [Link]

- Synthonics Research Laboratories. (n.d.). Ethyl 1-Boc-Piperidine-3-Carboxylate.

-

ChemSrc. (n.d.). Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | 1178882-02-4. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Custom Synthesis of Building Blocks. Retrieved from [Link]

-

Hu, Y., et al. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [https://www. huatengpharma.com/blog/exploring-n-boc-piperidine-4-carboxylic-acid-methyl-ester-a-key-pharmaceutical-intermediate.html]([Link]. huatengpharma.com/blog/exploring-n-boc-piperidine-4-carboxylic-acid-methyl-ester-a-key-pharmaceutical-intermediate.html)

Sources

- 1. innospk.com [innospk.com]

- 2. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1178882-02-4 | MFCD21641311 | Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [aaronchem.com]

- 4. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | 1178882-02-4 [chemicalbook.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. 1178882-02-4|Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. molbase.com [molbase.com]

- 8. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, CasNo.1178882-02-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate | 130250-54-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Cas Landing [thermofisher.com]

- 11. Ethyl (S)-N-Boc-piperidine-3-carboxylate | CymitQuimica [cymitquimica.com]

- 12. (R)-N-Boc-哌啶-3-羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. CAS 194726-40-4 | 4H58-1-R16 | MDL MFCD07374389 | (R)-1-Boc-ethyl piperidine-3-carboxylate | SynQuest Laboratories [synquestlabs.com]

Topic: Key Intermediates in Piperidine Derivative Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2][3] Its prevalence stems from its unique conformational properties and its ability to present substituents in well-defined three-dimensional space, making it an ideal framework for interacting with biological targets.[4] The development of efficient, stereocontrolled methods to synthesize functionalized piperidines is therefore a critical endeavor in drug discovery. This guide provides a detailed exploration of the pivotal chemical intermediates that serve as the foundation for constructing this privileged heterocyclic system. We will dissect the primary synthetic strategies, focusing on the causality behind methodological choices and providing field-proven insights into the generation and manipulation of these core structures.

The Strategic Importance of Piperidine Intermediates

The synthesis of a complex piperidine-containing drug is rarely a linear assembly process. Instead, it relies on the strategic construction of a core intermediate that can be elaborated upon. The choice of this intermediate dictates the overall efficiency, stereochemical outcome, and the types of functionalization possible in later stages. Understanding the synthesis and reactivity of these intermediates is paramount for any researcher in the field. This guide is structured around the primary classes of reactions used to form the piperidine ring, highlighting the key intermediates generated in each approach.

From Planar Aromaticity to 3D Scaffolds: Pyridine Reduction

One of the most direct conceptual routes to the piperidine core is the reduction of a pre-functionalized pyridine ring.[5][6] This approach leverages the vast commercial availability of substituted pyridines. The key challenge lies in controlling the reduction, as it proceeds through partially saturated intermediates—dihydropyridine and tetrahydropyridine species—which are themselves reactive and synthetically useful.

Key Intermediates: Dihydropyridines and Tetrahydropyridines

The partial reduction of pyridine or, more commonly, activated pyridinium salts, yields dihydropyridine and tetrahydropyridine intermediates. These non-aromatic structures are no longer flat and offer distinct opportunities for stereoselective functionalization that are impossible on the parent pyridine.

-

1,4-Dihydropyridines (1,4-DHPs): Famous for their role in the Hantzsch synthesis, 1,4-DHPs are valuable intermediates. They can be oxidized back to pyridines or serve as precursors to tetrahydropyridines and piperidines.

-

Tetrahydropyridines: These are the most common intermediates in this pathway. They are essentially cyclic enamines or imines, depending on the substitution pattern, and their reactivity is dominated by the endocyclic double bond. Recent advances have shown that these intermediates can be accessed and functionalized asymmetrically.[7][8]

Mechanistic Considerations and Causality

The choice of reducing agent and substrate activation method is critical.

-

Catalytic Hydrogenation: Classic methods using heterogeneous catalysts like PtO₂, Pd/C, or Rhodium on alumina are powerful but can be difficult to stop at the tetrahydropyridine stage, often proceeding to the fully saturated piperidine.[9] The reaction conditions (pressure, temperature, solvent) must be meticulously optimized to favor the desired intermediate.

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can reduce pyridinium salts (formed by N-acylation or N-alkylation) to yield 1,2- or 1,4-dihydropyridines regioselectively. This activation strategy is crucial as it breaks the aromaticity, making the ring susceptible to nucleophilic hydride attack.

A modern, powerful strategy involves a three-step process: partial reduction of pyridine, asymmetric functionalization of the resulting dihydropyridine intermediate, and a final reduction to the piperidine.[7][8]

Workflow: Asymmetric Synthesis via Pyridine Reduction Intermediates

Caption: Asymmetric synthesis via functionalization of pyridine-derived intermediates.

Convergent Assembly: Cycloaddition Strategies

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a highly convergent and powerful method for constructing the piperidine skeleton.[10][11][12] This strategy forms two new bonds (one C-C and one C-N) in a single step, often with excellent control over stereochemistry.

Key Intermediate: The Tetrahydropyridine Cycloadduct

The primary product of an aza-Diels-Alder reaction is a tetrahydropyridine derivative. The specific substitution pattern depends on the nature of the "diene" and the "dienophile" (the imine). The reaction's power lies in its ability to set up to four stereocenters in one operation.

-

Imines as Dienophiles: The reaction typically involves the cycloaddition of an electron-deficient imine with an electron-rich diene. The choice of the N-substituent on the imine is critical; electron-withdrawing groups (e.g., tosyl, Boc) activate the imine towards cycloaddition and can serve as protecting groups.

-

Mechanism Debate: While often depicted as a concerted pericyclic reaction, many formal aza-Diels-Alder reactions, especially those involving highly polarized components like Danishefsky's diene, may proceed through a stepwise Mannich-Michael pathway.[13][14] Understanding the operative mechanism is key to predicting and controlling the stereochemical outcome.

Experimental Protocol: A Representative Aza-Diels-Alder Reaction

This protocol describes the synthesis of a piperidin-4-one intermediate, a common structural motif.[15]

-

Iminium Ion Formation (In Situ): To a solution of an amine (e.g., benzylamine, 1.0 equiv) and an aldehyde (e.g., benzaldehyde, 1.0 equiv) in an appropriate solvent (e.g., acetonitrile) at room temperature, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). Stir for 30 minutes to facilitate the formation of the corresponding imine.

-

Cycloaddition: Add the diene (e.g., Danishefsky's diene, 1.2 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. The crude silyl enol ether cycloadduct is often hydrolyzed directly by adding dilute HCl and stirring for an additional hour.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-disubstituted piperidin-4-one.

Intramolecular Ring-Closing Strategies

Forming the piperidine ring by cyclizing a linear precursor is a robust and widely used strategy. Two modern methods stand out for their versatility and functional group tolerance: Ring-Closing Metathesis (RCM) and intramolecular Reductive Amination.

Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic compounds, including piperidines.[16] The reaction uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond within a molecule, stitching a linear precursor into a ring and releasing ethylene as the only byproduct.

The success of an RCM reaction is entirely dependent on the design and synthesis of the acyclic diene precursor. This linear molecule must contain two terminal alkene functionalities and a nitrogen atom at the appropriate position.

-

Synthesis of the Precursor: These precursors are typically assembled using standard C-C and C-N bond-forming reactions. For example, the nitrogen atom can be alkylated with two different alkenyl halides. Chiral precursors, often derived from amino acids like D-serine, can be used to synthesize enantiomerically pure piperidines.[17]

-

The RCM Reaction: The diene precursor is dissolved in a non-polar solvent like dichloromethane or toluene and treated with a catalytic amount of a Grubbs or Schrock catalyst. The reaction is driven forward by the entropically favored release of volatile ethylene.

Caption: General workflow for piperidine synthesis using Ring-Closing Metathesis (RCM).

Intramolecular Reductive Amination

This strategy constructs the piperidine ring by forming a C-N bond between an amine and a carbonyl group within the same molecule.[18] It is particularly effective for synthesizing polyhydroxylated piperidines (iminosugars) from carbohydrate precursors.[19]

The crucial intermediate is a linear molecule containing both the nitrogen nucleophile and the carbonyl electrophile(s).

-

Double Reductive Amination (DRA): A powerful variant starts with a dicarbonyl compound (e.g., a dialdehyde derived from a sugar).[19] Reaction with an amine source (like ammonia or a primary amine) first forms two imines (or an enamine/imine sequence), which then cyclize. A reducing agent (e.g., NaBH₃CN, H₂/Pd) present in the same pot reduces the iminium intermediates as they form, driving the reaction to completion.[18][19] The key intermediate, a cyclic iminium ion, is transient and trapped in situ.

Multi-Component Reactions (MCRs): The Power of Convergence

MCRs assemble complex products from three or more starting materials in a single operation, offering exceptional efficiency. For piperidine synthesis, the Mannich reaction is a classic and powerful example.

Key Intermediate: The In Situ Generated Iminium Ion

The Mannich reaction involves the aminoalkylation of a carbon acid. In the context of piperidine synthesis, a three-component reaction between an aldehyde, an amine, and two equivalents of a ketone or other enolizable carbonyl compound can be used. The pivotal, reactive intermediate is the iminium ion , formed from the condensation of the aldehyde and the amine.[20][21][22][23] This electrophilic species is then attacked by an enol or enolate, followed by a second condensation and cyclization sequence to build the piperidine ring.

-

Biosynthetic Inspiration: This approach is inspired by the biosynthesis of many piperidine alkaloids, which often proceeds through the cyclization of a δ-amino carbonyl precursor, itself formed via Mannich-type reactions.[20]

Data Summary: A Comparative Overview

The choice of synthetic route often involves a trade-off between step count, stereocontrol, and substrate scope. The following table provides a comparative summary of representative yields and selectivities for the discussed strategies.

| Synthetic Strategy | Key Intermediate(s) | Typical Yield | Stereoselectivity | Key Advantages |

| Pyridine Reduction | Dihydropyridines, Tetrahydropyridines | 70-95% | Substrate/Catalyst Dependent | Atom economical, access to diverse substitution patterns from commercial pyridines.[7][9] |

| Aza-Diels-Alder | Tetrahydropyridine Cycloadduct | 60-90% | Good to Excellent (endo/exo and facial) | High convergence, excellent stereocontrol in a single step.[11][24] |

| Ring-Closing Metathesis | Acyclic Diene Precursor | 75-95% | Controlled by precursor stereochemistry | Excellent functional group tolerance, access to complex ring systems.[17][25] |

| Reductive Amination | Amino-carbonyl, Dicarbonyl | 65-85% | Substrate Controlled | Ideal for polyhydroxylated piperidines from chiral pool.[19] |

| Mannich Reaction (MCR) | Iminium Ion | 50-80% | Often moderate, can be improved | High step economy, rapid assembly of complex structures.[20][21] |

Conclusion

The synthesis of piperidine derivatives is a mature yet continuously evolving field. The strategic selection and synthesis of key intermediates—whether they be tetrahydropyridines from pyridine reduction or cycloaddition, acyclic dienes for RCM, or transient iminium ions in MCRs—remain the central challenge and the key to success. For the modern drug development professional, a deep, mechanistic understanding of how these intermediates are formed and how their reactivity can be harnessed is not merely academic; it is the foundation upon which novel therapeutics are built. By mastering the synthesis of these core structures, researchers are empowered to efficiently explore the vast chemical space defined by the piperidine scaffold.

References

-

Frolov, N. A., Vereshchagin, A. N., & Elinson, M. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from inno-pharmchem.com. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from semanticscholar.org. [Link]

-

Fu, G. C., & Lee, J. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

-

Ye, N., et al. (2003). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters. [Link]

-

Matassini, C., Clemente, F., & Goti, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]

-

O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters. [Link]

-

Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from ResearchGate. [Link]

-

Wang, Y., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

-

Kim, S. H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. [Link]

-

Davis, F. A., & Rao, A. (2002). Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters. [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from ResearchGate. [Link]

-

Larsen, C. H., & Grieco, P. A. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

-

Sarkar, N., Banerjee, A., & Nelson, S. G. (2008). Synthesis of Polysubstituted Piperidines by Diels–Alder Reaction of N-Alkenyl Iminiums. Synfacts. [Link]

-

ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from Taylor & Francis Online. [Link]

-

McElvain, S. M., & Vozza, J. F. (1949). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. [Link]

-

Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

Bailey, P. D., Smith, P. D., Pederson, F., Clegg, W., Rosair, G. M., & Teat, S. J. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from organic-chemistry.org. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Piperidine alkaloids approached through the synthesis of key intermediate dihydropyridone 5. Retrieved from ResearchGate. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from encyclopedia.pub. [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from ResearchGate. [Link]

-

Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from jofamericanscience.org. [Link]

-

Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Retrieved from Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Retrieved from ResearchGate. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from DTIC. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from White Rose eTheses Online. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Ring-closing metathesis of 2,2-diallyl derivatives of pyrrolidine and piperidine: A route to azaspiroheterocyclic structures. Retrieved from ResearchGate. [Link]

-

ACS Publications. (1982). A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. soc.chim.it [soc.chim.it]

- 20. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. jofamericanscience.org [jofamericanscience.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Weight and Characterization of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, focusing on the precise determination of its molecular weight and the analytical methodologies required for its structural verification. As a key building block in medicinal chemistry, accurate characterization of this molecule is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products.

Introduction: Distinguishing a Critical Piperidine Building Block

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and both an ethyl and an ethoxycarbonyl group at the C3 position. The Boc group enhances its utility in multi-step synthesis by preventing unwanted reactions at the nitrogen atom, making it a valuable intermediate for the construction of more complex pharmaceutical agents.

A frequent point of confusion arises from its close structural relationship to Ethyl 1-Boc-3-piperidinecarboxylate, which lacks the C3-ethyl substituent. This seemingly minor difference results in a significant change in molecular weight and requires distinct characterization signatures. This guide will address both molecules to provide clarity and emphasize the importance of precise analytical confirmation.

Section 1: Core Physicochemical Properties and Structural Differences

The fundamental identity of a chemical compound is established by its molecular formula and structure. The addition of a single ethyl group (C₂H₅) at the C3 position differentiates the target compound from its common analogue, leading to predictable changes in formula and mass.

***Figure 1:** Chemical structure of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate.*

***Figure 1:** Chemical structure of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate.*

Below is a comparative summary of the key identifiers for both compounds.

| Property | Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | Ethyl 1-Boc-3-piperidinecarboxylate |

| CAS Number | 1178882-02-4[1] | 130250-54-3 (Racemic)[2] |

| Molecular Formula | C₁₅H₂₇NO₄[1] | C₁₃H₂₃NO₄[2][3] |

| Average Molecular Weight | 285.38 g/mol [1] | 257.33 g/mol [3] |

| Monoisotopic Mass | 285.19401 Da | 257.16271 Da |

Section 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed in two ways: the average molecular weight, based on the natural isotopic abundance of elements, and the monoisotopic (or exact) mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. The latter is crucial for high-resolution mass spectrometry.

2.1. Calculation of Average Molecular Weight for C₁₅H₂₇NO₄

The calculation is based on the IUPAC standard atomic weights of the constituent elements:

-

Carbon (C): 15 × 12.011 u = 180.165 u

-

Hydrogen (H): 27 × 1.008 u = 27.216 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 4 × 15.999 u = 63.996 u

-

Total Average Molecular Weight: 180.165 + 27.216 + 14.007 + 63.996 = 285.384 u

2.2. Calculation of Monoisotopic Mass for C₁₅H₂₇NO₄

This calculation uses the mass of the most abundant isotope for each element:

-

¹²C: 15 × 12.000000 u = 180.000000 u

-

¹H: 27 × 1.007825 u = 27.211275 u

-

¹⁴N: 1 × 14.003074 u = 14.003074 u

-

¹⁶O: 4 × 15.994915 u = 63.979660 u

-

Total Monoisotopic Mass: 180.000000 + 27.211275 + 14.003074 + 63.979660 = 285.19401 Da

Section 3: Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like N-Boc protected piperidines due to its soft ionization mechanism, which typically preserves the molecular ion.

Workflow for ESI-MS Analysis

Caption: Workflow for molecular weight determination via ESI-MS.

Detailed Protocol for ESI-MS

This protocol is a self-validating system for confirming the identity of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. The presence of both protonated and sodiated adducts at high mass accuracy provides strong evidence of the compound's molecular weight.

-

Sample Preparation:

-

Causality: A stock solution is prepared in a polar organic solvent like methanol or acetonitrile, as these are compatible with the ESI mobile phase. A concentration of 1 mg/mL is standard.

-

Protocol: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Causality: The stock solution is then diluted significantly to avoid saturating the detector. The addition of a small amount of acid (e.g., formic acid) is crucial to promote protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion.

-

Protocol: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system of 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrument Setup and Analysis:

-

Causality: Positive ion mode is selected because the nitrogen atom in the piperidine ring is basic and readily accepts a proton. A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition.

-

Protocol:

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 100-500.

-

-

-

Data Interpretation:

-

Trustworthiness: The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺. For C₁₅H₂₇NO₄, the expected m/z is 285.19401 + 1.00728 (proton) = 286.20129 .

-

Validation: It is common to also observe other adducts. The sodium adduct [M+Na]⁺ is a highly valuable secondary confirmation. Its expected m/z is 285.19401 + 22.98922 (sodium ion) = 308.18323 . The presence of both peaks at the correct high-resolution m/z values provides very strong evidence for the molecular weight.

-

Expertise: A characteristic fragmentation in compounds containing a Boc group is the neutral loss of isobutylene (56.06 Da) or the entire Boc group (100.07 Da) under in-source fragmentation conditions. Observing a fragment at m/z 186.1281 ([M-Boc+H]⁺) can further support the structural assignment.

-

Section 4: Structural Verification via NMR Spectroscopy

While MS confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise arrangement of atoms and functional groups, thus confirming the molecular structure.

Logical Flow: From Structure to Spectrum

Caption: Logical relationship between molecular structure and key NMR signals.

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Causality: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar compound and provides a clean spectrum with a well-defined residual solvent peak for referencing.

-

Protocol: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃. Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Analysis:

-

Expertise: The proton NMR spectrum provides definitive proof of the key functional groups. The presence of two distinct ethyl patterns (a quartet and a triplet for each) is critical to distinguish it from its C3-unsubstituted analogue. The large singlet for the Boc group is an unmistakable feature.

-

Expected Signals:

-

Boc Group: A large, sharp singlet at approximately 1.4-1.5 ppm integrating to 9 protons.

-

Ethyl Ester: A quartet around 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet around 1.2-1.3 ppm (3H, -O-CH₂-CH₃).

-

C3-Ethyl Group: A quartet around 1.7-1.9 ppm (2H, piperidine-CH₂-CH₃) and a triplet around 0.8-0.9 ppm (3H, piperidine-CH₂-CH₃).

-

Piperidine Ring: A series of complex multiplets between 1.5-3.8 ppm corresponding to the ring protons.

-

-

-

¹³C NMR Analysis:

-

Trustworthiness: The ¹³C NMR spectrum confirms the carbon skeleton. The presence of a quaternary carbon at the C3 position is a key validation point.

-

Expected Signals:

-

Ester Carbonyl: A peak around 172-175 ppm .

-

Boc Carbonyl: A peak around 154-155 ppm .

-

Boc Quaternary Carbon: A peak around 79-81 ppm .

-

C3 Quaternary Carbon: A key signal confirming substitution at this position.

-

Boc Methyls: A strong signal around 28 ppm .

-

Signals for the ethyl ester, C3-ethyl group, and piperidine ring carbons will appear in the aliphatic region.

-

-

By integrating data from both high-resolution mass spectrometry and NMR spectroscopy, a scientist can unequivocally confirm both the molecular weight and the precise chemical structure of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, ensuring the quality and reliability of their research.

References

Sources

A Technical Guide to Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, including its systematic names and synonyms, physical and chemical properties, and its synthesis and applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for reproducibility and safety in research. Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate is a chiral, non-racemic compound with a quaternary carbon center at the 3-position of the piperidine ring.

Primary Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1178882-02-4 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

Unambiguous Naming and Synonyms

While the common name is widely used, several synonyms and systematic names are employed in literature and chemical databases. Understanding these is crucial for effective literature searches and procurement.

-

Systematic IUPAC Name: 1-tert-Butyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate

-

Common Synonyms:

-

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

-

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid ethyl ester

-

N-Boc-3-ethyl-3-carbethoxypiperidine

-

-

Supplier-Specific Nomenclature:

-

3-Ethyl 1-(2-methyl-2-propanyl) 3-ethyl-1,3-piperidinedicarboxylate

-

The core structure is a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The "1-Boc" designation indicates that the piperidine nitrogen is protected by a tert-butoxycarbonyl group, a common protecting group in organic synthesis that prevents the nitrogen from acting as a nucleophile or base. The "3-ethyl" and "3-carboxylate" portions indicate that the carbon at the 3-position is substituted with both an ethyl group and an ethyl ester group.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of a compound is essential for its handling, purification, and characterization.

Table of Physical Properties:

| Property | Value | Source |

| Appearance | White powder | |

| Boiling Point | 345.9 °C (Predicted) | [1] |

| Purity | ≥99% | |

| Storage | Sealed and preserved |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the tert-butyl group of the Boc protector, overlapping multiplets for the piperidine ring protons, a quartet and a triplet for the ethyl ester, and a quartet and a triplet for the 3-ethyl group.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyls of the Boc group (around 155 ppm) and the ethyl ester (around 175 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the piperidine ring and the ethyl groups.

-

IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 286.20.

Synthesis and Reactivity

The synthesis of 3,3-disubstituted piperidines is a topic of significant interest in organic chemistry due to their prevalence in biologically active molecules.

Plausible Synthetic Route

A common strategy for the synthesis of such compounds involves the alkylation of a piperidine-3-carboxylate precursor. The following is a representative, plausible synthetic protocol based on established chemical principles for analogous structures.

Workflow for the Synthesis of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate:

A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon (C3), forming the corresponding lithium enolate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Alkylation: Once enolate formation is complete, slowly add ethyl iodide to the reaction mixture. The enolate will act as a nucleophile, attacking the ethyl iodide in an Sₙ2 reaction to form the C-C bond at the 3-position.

-

Workup and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a valuable protecting group due to its stability in a wide range of conditions and its facile removal under acidic conditions.

Typical N-Boc Deprotection Protocol:

A standard workflow for N-Boc deprotection.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the N-Boc protected piperidine derivative in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Remove the solvent and excess acid under reduced pressure. The resulting residue, which is the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt), can then be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

Applications in Medicinal Chemistry and Drug Discovery

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals.[2] The introduction of substituents, particularly at the 3-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The 3,3-disubstituted piperidine motif, as seen in Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, is of particular interest as it introduces a stereogenic quaternary center. This structural feature can impart conformational rigidity to the molecule, which can be advantageous for binding to protein targets with high affinity and selectivity.

While specific applications of this exact compound are not widely published, its structural class is crucial in the synthesis of compounds targeting a range of diseases, including:

-

Neurological Disorders: Substituted piperidines are core components of many central nervous system (CNS) active drugs.[3]

-

Oncology: The piperidine scaffold is found in a number of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: Many antiviral and antibacterial agents incorporate the piperidine ring system.

The ability to introduce diverse functionality at the 3-position, following the deprotection of the nitrogen and potential modification of the ester, makes this compound a versatile starting material for the construction of compound libraries for drug screening.[4]

Comparison with Related Structures

It is crucial to distinguish Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate from its close structural analogs to avoid confusion in procurement and experimental design.

Table of Related Piperidine Derivatives:

| Compound Name | CAS Number | Key Structural Difference |

| Ethyl 1-Boc-piperidine-3-carboxylate | 130250-54-3 | Lacks the ethyl group at the 3-position. |

| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester | 194726-40-4 | Lacks the 3-ethyl group; is the (R)-enantiomer. |

| (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester | 191599-51-6 | Lacks the 3-ethyl group; is the (S)-enantiomer. |

| Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate | 170842-80-5 | Has a benzyl group instead of an ethyl group at the 3-position. |

Conclusion

Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate (CAS 1178882-02-4) is a valuable, albeit specialized, building block for organic synthesis. Its defining feature is the 3,3-disubstituted piperidine core, which provides a rigid scaffold for the development of novel chemical entities. A thorough understanding of its nomenclature, properties, and reactivity, as outlined in this guide, is essential for its effective use in research and development, particularly in the pursuit of new therapeutic agents.

References

-

PubChem. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. [Link]

-

m.abcam.cn. 1178882-02-4|1-Boc-3-乙基哌啶-3-甲酸乙酯. [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

-

ChemBK. 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

PubChem. 4-Methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Boc-Protected Piperidines

Authored for Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its unique stability profile and predictable reactivity.[1] When appended to a piperidine ring, it enables chemists to perform a vast array of transformations on other parts of the molecule. However, the perceived stability of the Boc group can sometimes lead to a relaxation of handling precautions. This guide provides a field-proven, in-depth perspective on the safe handling, storage, and disposal of Boc-protected piperidines, moving beyond basic datasheet recommendations to explain the causality behind best practices.

Hazard Identification: More Than Just the Piperidine Core

While the piperidine moiety itself carries inherent hazards, the Boc group modifies the molecule's overall toxicological and chemical profile.[2][3] It is a common pitfall to underestimate the hazards of a protected amine. Many Boc-protected piperidines are classified as skin and eye irritants, with some causing serious eye damage.[4] Inhalation may also lead to respiratory irritation.[5][6]

Table 1: Hazard Profile of Representative Boc-Protected Piperidines

| Compound Name | CAS Number | GHS Hazard Statements | Key Takeaways |

| tert-butyl piperidine-1-carboxylate (N-Boc-piperidine) | 75844-69-8 | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[7] | Despite protection, retains significant acute toxicity and is an environmental hazard. |

| (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine | 309956-78-3 | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[4] | Poses a risk of severe eye damage.[4] |

| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | The carboxylic acid functionality does not diminish the irritant properties. |

| 4-(N-Boc-amino)piperidine | 73874-95-0 | Causes severe skin burns and eye damage[8] | This derivative is corrosive, a significantly higher hazard than simple irritation.[8] |

From a practical standpoint, every new Boc-protected piperidine derivative should be treated as a potentially hazardous substance until its toxicological properties are well-understood. The starting materials and potential byproducts of a reaction often carry their own risks that must be considered.

Chemical Stability and Reactivity: The "Why" Behind the Protocol

Understanding the stability of the Boc group is fundamental to safe handling. It is generally robust under basic and nucleophilic conditions but is defined by its lability in acidic environments.[1][9]

The Acid-Labile Nature of the Boc Group

The cleavage of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) is not just a deprotection strategy; it's a chemical reaction that generates gas.[10][11] The mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine salt.[10][12]

Key Safety Implications:

-

Gas Evolution: The generation of CO₂ and isobutene gas can cause significant pressure buildup in a closed system.[1][13] All deprotection reactions must be conducted in an open or vented apparatus within a chemical fume hood.

-

Exothermic Reaction: The reaction is often exothermic, which can increase the rate of gas evolution.[1] Slow, controlled addition of acid is crucial, especially on a large scale.

Below is a diagram illustrating this critical transformation.

Caption: Acid-catalyzed deprotection of a Boc-protected piperidine.

Thermal Stability

While generally stable at ambient temperatures, the Boc group is thermally labile.[14] Prolonged exposure to temperatures above 85-90°C can initiate deprotection, even without an acid catalyst.[9][15] This is a critical consideration during distillations or high-temperature reactions where the unintended release of isobutene could create a flammability hazard.

Core Protocols for Safe Handling and Storage

A self-validating system of protocols ensures that safety is built into the workflow, not treated as an afterthought.

Personal Protective Equipment (PPE)

The minimum required PPE for handling any Boc-protected piperidine includes:

-

Eye Protection: Chemical safety goggles are mandatory.[4][16] A face shield should be worn in addition to goggles when there is a risk of splashes, such as during large-scale transfers or deprotection reactions.[2][17]

-

Hand Protection: Nitrile gloves are standard for handling small quantities.[17] For prolonged contact or handling of corrosive derivatives, heavier-duty, chemical-resistant gloves should be used. Always check supplier recommendations for glove material compatibility.[16]

-

Body Protection: A lab coat is essential.[17] For larger quantities or splash risks, a chemical-resistant apron is recommended.[17]

Engineering Controls

All operations involving Boc-protected piperidines, especially volatile liquids or fine powders, should be conducted inside a certified chemical fume hood.[18] This minimizes inhalation exposure and contains any potential release of vapors or dust.[3]

Storage

Proper storage is crucial for maintaining the chemical integrity and safety of these compounds.

-

Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term stability, to minimize thermal degradation.[9]

-

Atmosphere: Keep containers tightly sealed to protect from moisture and atmospheric CO₂.[9] For highly sensitive intermediates, storage under an inert atmosphere (argon or nitrogen) is best practice.[9]

-

Incompatibilities: Store away from strong acids and strong oxidizing agents.[19][20] Accidental contact with acids could lead to slow degradation and pressure buildup in the container.

Experimental Workflow: N-Boc Deprotection with TFA

This section details a standard protocol for the deprotection of a Boc-protected piperidine, highlighting the integrated safety measures.

Objective: To remove the Boc group from a substituted N-Boc-piperidine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

N-Boc-piperidine derivative (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

Protocol:

-

Preparation (in fume hood):

-

Don all required PPE (safety goggles, lab coat, nitrile gloves).

-

Ensure a clear and uncluttered workspace within the fume hood.

-

Place a stirrer plate in the hood.

-

Assemble a round-bottom flask equipped with a magnetic stir bar. Ensure the flask is open to the atmosphere via a drying tube or a loose-fitting stopper to prevent pressure buildup.

-

-

Reaction Setup:

-

Dissolve the N-Boc piperidine derivative (1.0 eq) in DCM (approx. 0.2 M concentration).

-

Begin stirring the solution at room temperature.

-

-

Deprotection (Critical Step):

-

Slowly add TFA (5-10 eq) to the stirring solution dropwise via a syringe or dropping funnel.[1]

-

Causality: A rapid addition can cause a dangerous exotherm and vigorous evolution of CO₂ and isobutene gas.[1] Monitor for signs of gas evolution (bubbling).

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, carefully concentrate the solution in vacuo using a rotary evaporator (ensure the vacuum trap is cooled effectively).

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess TFA. Caution: This will cause vigorous CO₂ evolution. Perform this step in a large flask or beaker to prevent overflow.

-

Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free piperidine product.

-

The following diagram outlines the logical flow of this experimental procedure.

Caption: Experimental workflow for Boc-deprotection.

Spill Management and Waste Disposal

Spill Response

-

Small Spills: Evacuate non-essential personnel.[16] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[18] Collect the material into a labeled, sealed container for hazardous waste disposal.[2]

-

Large Spills: Evacuate the area immediately and alert emergency responders.[2]

Waste Disposal

A common error is to mix waste streams improperly. Boc-protected piperidines and their associated waste should be treated as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.[17]

-

Liquid Waste: Halogenated solvent waste (like DCM from the protocol above) must be collected separately from non-halogenated waste. Acidic and basic aqueous waste streams should be neutralized before collection, if safe and permissible by local regulations.

-

Empty Containers: Handle uncleaned containers as you would the product itself.

Disposal must always follow local, state, and federal regulations.[21][22] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

Conclusion

The safe handling of Boc-protected piperidines is a matter of understanding their dual nature. While the Boc group pacifies the nucleophilicity of the piperidine nitrogen, it introduces its own set of considerations related to acid lability, thermal stability, and gas evolution during deprotection. By integrating the principles of hazard assessment, engineering controls, and robust experimental design, researchers can confidently and safely leverage these versatile building blocks in the pursuit of scientific discovery.

References

- Jubilant Ingrevia Limited (2024-04-02). 3-[N-(tert-Butoxycarbonyl)

- Jubilant Life Sciences Limited.

- MSDS - Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- BenchChem (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- Jubilant Ingrevia Limited.

- New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.

- PubChem, National Institutes of Health. N-(tert-butoxycarbonyl)piperidine.

- Cole-Parmer.

- ChemicalBook (2025-07-05). (S)

- Sigma-Aldrich (2025-09-23).

- Fisher Scientific (2023-10-04).

- Cayman Chemical (2025-09-22).